N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine
Description
Properties
Molecular Formula |
C15H21N3O3 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)16-8-12-5-6-13(14(7-12)19-4)20-9-15-17-11(3)18-21-15/h5-7,10,16H,8-9H2,1-4H3 |
InChI Key |
XPESYVKZDVTEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the attachment of the isopropylamine moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Techniques such as chromatography and crystallization are often employed for purification.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
ISOPROPYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of ISOPROPYL({3-METHOXY-4-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHOXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its 3-methyl-1,2,4-oxadiazole substituent linked via a methylene-ether bridge to a 3-methoxybenzyl group. Below is a comparison with structurally related analogs:
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Lipophilicity : The isopropyl group and methoxy substituents in the target compound increase logP compared to analogs like the naphthalen-2-amine derivative (logP ~2.5 vs. ~3.2) .
- Solubility : The oxadiazole and methoxy groups enhance aqueous solubility relative to brominated analogs (e.g., 403.27 g/mol compound in Table 1), which may aggregate due to bromine’s hydrophobicity .
- pKa : Predicted pKa values for the tertiary amine range between 9.0–10.5, similar to triazole-containing analogs (e.g., pKa 10.75 for the brominated triazole derivative) .
Biological Activity
N-isopropyl-N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amine is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
This compound features a methoxy-substituted benzyl group linked to an isopropylamine and an oxadiazole ring.
Anticancer Activity
Research has highlighted the anticancer properties of oxadiazole derivatives. A study demonstrated that compounds containing the oxadiazole ring exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing IC values in the micromolar range against human colon and lung cancer cells .
| Cell Line | IC (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT29) | 12.5 |
| Human Lung Adenocarcinoma (A549) | 15.0 |
| Human Breast Cancer (MCF7) | 10.0 |
The mechanism of action may involve the inhibition of key enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. In vitro studies indicated that these compounds can reduce prostaglandin E2 (PGE2) levels significantly, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. Various studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Case Studies
-
Case Study on Anticancer Activity :
In a comparative study involving several oxadiazole derivatives, N-isopropyl-N-{3-methoxy-4-[3-methyl-(1,2,4)-oxadiazol-5-yloxy]benzyl}amine was synthesized and tested against a panel of cancer cell lines. The derivative exhibited significant antiproliferative effects with an IC value lower than that of standard chemotherapeutics like doxorubicin . -
Case Study on Anti-inflammatory Effects :
A recent study evaluated the anti-inflammatory potential of various oxadiazole derivatives in a murine model of acute inflammation. The results showed that treatment with N-isopropyl-N-{3-methoxy-4-[3-methyl-(1,2,4)-oxadiazol-5-yloxy]benzyl}amine led to a marked reduction in edema and inflammatory cytokines compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
